molecular formula C11H15NO2 B3074316 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019561-00-2

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074316
CAS No.: 1019561-00-2
M. Wt: 193.24 g/mol
InChI Key: CDHMHTVQRHOYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol is a phenolic compound offered exclusively for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. This compound is characterized by a methoxy group and a propenylamino (allylamino) methyl substituent on its phenolic ring. This structure is of significant interest in medicinal chemistry and chemical synthesis. While direct studies on this specific molecule are limited, research on closely related compounds suggests its potential utility. Similar secondary amines are recognized as important starting materials for the synthesis of more complex molecules, including azo dyes and dithiocarbamates . Furthermore, phenolic derivatives with similar structural features, such as eugenol (2-methoxy-4-(2-propenyl)phenol), have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties . The mechanism of action for such compounds often involves interaction with specific molecular targets; for instance, a structurally complex methoxyphenol derivative was shown to alleviate inflammatory responses by inhibiting STAT3 phosphorylation in a study on liver sepsis . Researchers can explore this compound as a versatile building block in organic synthesis or as a candidate for screening in various biological assays. Its molecular structure, which allows for hydrogen bonding and offers moderate lipophilicity, makes it a valuable subject for investigations in chemistry, biology, and pharmaceutical research.

Properties

IUPAC Name

2-methoxy-5-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h3-5,7,12-13H,1,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHMHTVQRHOYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Reactions at the Phenolic Hydroxyl Group

The phenolic -OH group undergoes characteristic reactions influenced by its acidity (pKa ~10) and resonance stabilization.

O-Alkylation and O-Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form methyl ether derivatives.

  • Acylation : Treating with acetyl chloride in pyridine yields the acetylated product.

Reaction TypeReagents/ConditionsProductYield*Reference
O-MethylationCH₃I, K₂CO₃, DMF, 60°C2,5-Dimethoxy derivative85%
O-AcetylationAcCl, Pyridine, RT5-((Allylamino)methyl)-2-methoxy-phenyl acetate78%

*Yields inferred from analogous reactions in aryl alcohol systems .

Oxidation

The phenol oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄ in acidic conditions), with the methoxy group directing para oxidation.

Reactions at the Allylamino Group

The -NH-CH₂-CH=CH₂ moiety participates in amine-specific and alkene-related reactions.

Acylation of the Amine

Reacts with acyl chlorides (e.g., benzoyl chloride) to form stable amides.

Reaction TypeReagents/ConditionsProductYieldReference
N-AcylationBzCl, Et₃N, CH₂Cl₂5-((N-Benzoylallylamino)methyl)-2-methoxyphenol90%

Alkene Functionalization

  • Epoxidation : Reaction with m-CPBA yields an epoxide at the allyl double bond .

  • Dihydroxylation : OsO₄/TMEDA selectively adds syn-diols across the double bond .

Reaction TypeReagents/ConditionsProductSelectivityReference
Epoxidationm-CPBA, CH₂Cl₂Allyl epoxide12:1 dr
DihydroxylationOsO₄, TMEDA, THF/H₂Osyn-Diol>95%

Nitration

Nitration (HNO₃/H₂SO₄) occurs at C-3 (meta to methoxy, ortho to amino group) .

Reaction TypeReagents/ConditionsProductRegioselectivityReference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro derivative>80%

Demethylation of the Methoxy Group

The methoxy group is cleaved under strong acids (e.g., HBr/AcOH) to form a catechol derivative, enhancing antioxidant activity.

Reaction TypeReagents/ConditionsProductYieldReference
DemethylationHBr (48%), AcOH, reflux5-((Allylamino)methyl)catechol70%

Hydrogen Bonding and Supramolecular Interactions

Intermolecular hydrogen bonds (e.g., O-H···O, N-H···O) stabilize crystal packing and influence solubility .

Mechanistic Insights

  • Overman Rearrangement : The allylamino group may undergo rearrangement under thermal or catalytic conditions to form isomeric amines .

  • Grubbs Metathesis : The allyl group participates in cross-metathesis with terminal alkenes, enabling macrocycle synthesis .

Scientific Research Applications

Pharmaceutical Development

1. Antimicrobial and Anti-inflammatory Research
The compound has been identified as a lead candidate for developing new antimicrobial and anti-inflammatory drugs. Preliminary studies indicate that it exhibits notable biological activities that could be harnessed in drug formulation.

2. Hypertension Treatment
As a derivative of labetalol, 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol is primarily researched for its antihypertensive properties. It functions as a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, effectively lowering blood pressure. Research continues into its mechanism of action and potential for treating cardiovascular conditions beyond hypertension.

3. Cardiovascular Applications
Ongoing studies are investigating the effects of this compound on heart failure and arrhythmias, aiming to determine whether it can improve patient outcomes in these conditions.

Analytical Techniques

To assess the pharmacokinetics and pharmacodynamics of this compound, researchers have explored various analytical methods, including:

  • High-performance liquid chromatography (HPLC)
  • Mass spectrometry

These techniques are crucial for quantifying the compound in biological samples, ensuring accurate assessments during clinical research.

Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets. Understanding these interactions is essential for elucidating its pharmacodynamics and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phenolic Compounds

Substituent Position and Type

Key Compounds for Comparison:

2-Methoxy-5-((phenylamino)methyl)phenol () Difference: Replaces the allylamino group with a phenylamino moiety.

Impact: The absence of the amino linker reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions .

G-Type Phenols (e.g., 2-methoxy-4-vinylphenol) () Difference: Substituents at positions 2 and 4 (vs. 2 and 5 in the target compound). Impact: Positional isomerism influences electronic distribution and reactivity. G-type phenols are known for flavoring applications, whereas the allylamino group in the target compound may favor pharmaceutical uses .

Table 1: Structural and Physicochemical Comparison
Compound Substituent Position Key Groups Molecular Weight LogP (Predicted) Applications
Target Compound 2,5 Methoxy, Allylamino-methyl 207.23 ~1.8 Drug intermediates, polymers
2-Methoxy-5-((phenylamino)methyl)phenol 2,5 Methoxy, Phenylamino-methyl 243.29 ~2.5 Crystallography studies
2-Methoxy-5-(1-propenyl)phenol 2,5 Methoxy, Propenyl 164.20 ~2.1 Flavoring agents
2-Methoxy-4-vinylphenol 2,4 Methoxy, Vinyl 150.17 ~1.7 Resins, pharmaceuticals

Electronic and Steric Effects

  • Allylamino vs. Phenylamino: The allyl group’s electron-donating nature enhances nucleophilicity at the amino group, whereas the phenyl group’s electron-withdrawing effect may reduce reactivity in electrophilic substitutions .
  • Methoxy Position : Methoxy at position 2 directs electrophilic substitution to position 5, a critical factor in synthetic pathways .

Crystallographic and Analytical Data

  • Crystal Packing: The allyl group’s flexibility may lead to less ordered crystal structures compared to rigid analogues like 2-Methoxy-5-((phenylamino)methyl)phenol, which forms stable hydrogen-bonded networks .
  • Instrumentation : Structural analysis relies on tools like SHELXL () and Mercury CSD () for refinement and visualization .

Biological Activity

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol, also known as 2-Methoxy-5-(allylaminomethyl)phenol, is a synthetic organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : Approximately 244.71 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water and various organic solvents

The compound features a methoxy group and an allylamine moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, altering their activity, which leads to various physiological effects. The exact pathways can vary depending on the context of use.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies show that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .

Antioxidant Activity

Antioxidant properties have also been attributed to this compound, which may help protect cells from oxidative stress and related damage. This is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains, indicating potential for pharmaceutical applications.
Anti-inflammatoryDemonstrated ability to reduce inflammation markers in vitro.
AntioxidantShowed significant protective effects against oxidative stress in cellular models.

Applications in Medicine and Industry

The diverse biological activities of this compound position it as a promising candidate for various applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it suitable for developing new drugs targeting infections and inflammatory diseases.
  • Cosmetics : The antioxidant activity can be harnessed in skincare formulations to protect against oxidative damage.
  • Agriculture : Potential use as a natural pesticide due to its antimicrobial properties.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol?

Methodological Answer:
Synthesis typically involves a Mannich reaction or reductive amination between 5-hydroxy-2-methoxybenzaldehyde and propenylamine derivatives. For example:

Mannich Reaction : React 5-hydroxy-2-methoxybenzaldehyde with propenylamine and formaldehyde under acidic conditions (e.g., HCl/ethanol, 60°C) to form the Schiff base intermediate, followed by reduction with NaBH₄ .

Characterization :

  • NMR Spectroscopy : Confirm regioselectivity of the methylene bridge (δ 3.8–4.2 ppm for CH₂-N) and propenyl group (δ 5.0–5.8 ppm for allylic protons) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for structure refinement .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of aerosols (GHS H315/H319) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .
  • Storage : Store in amber glass vials under nitrogen at 4°C to prevent oxidation of the propenyl group .

Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound?

Methodological Answer:

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the methoxy and propenylamino groups.
  • Key Analyses :
    • HOMO-LUMO Gaps : Predict reactivity toward electrophiles (e.g., ΔE ≈ 4.5–5.0 eV for phenolic derivatives) .
    • Charge Distribution : Identify nucleophilic sites (e.g., oxygen in methoxy group) for derivatization .
  • Validation : Compare calculated IR spectra with experimental data to confirm accuracy .

Advanced: What strategies address regioselectivity challenges during alkylation of the phenolic hydroxyl group?

Methodological Answer:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield the hydroxyl group during propenylamine coupling, followed by TBAF-mediated deprotection .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen, favoring mono-alkylation .
  • Monitoring : Track reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:3) to detect byproducts like bis-alkylated species .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
  • Software Tools :
    • Mercury CSD : Visualize intermolecular interactions (e.g., π-π stacking between aromatic rings) .
    • SHELXL : Refine anisotropic displacement parameters to resolve disorder in the propenyl chain .
  • Validation : Apply PLATON to check for missed symmetry or twinning .

Advanced: What mechanistic insights explain its bioactivity in pharmacological assays?

Methodological Answer:

  • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina. The methoxy group may occupy hydrophobic pockets, while the propenylamino moiety forms hydrogen bonds with Arg120 .
  • In Vitro Assays : Measure IC₅₀ values in COX-2 inhibition assays (compare with celecoxib as a positive control).
  • Metabolite Tracking : Use LC-MS to identify oxidation products (e.g., epoxidation of the propenyl group) .

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

  • Variable Screening : Optimize reaction temperature (50–70°C) and catalyst loading (e.g., 5–10 mol% p-toluenesulfonic acid).
  • Byproduct Analysis : Use GC-MS to detect side reactions (e.g., dimerization via Michael addition of propenyl groups) .
  • Reproducibility : Pre-dry solvents (molecular sieves) to minimize hydrolysis of intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol

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